2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide
Description
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a pyridazine ring system and dual chloro substituents. This compound is structurally characterized by:
- A central acetamide backbone with a chloro substituent at the 2-position.
- An N-isopropyl group and a 6-chloro-pyridazin-3-ylmethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-7(2)15(10(16)5-11)6-8-3-4-9(12)14-13-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXFTFWPPNPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Chloro-pyridazine-3-carbaldehyde
Procedure :
-
Substrates : 6-Chloro-pyridazine-3-carbaldehyde and isopropylamine.
-
Conditions : Hydrogenation under H₂ (4–6 atm) in ethanol at 20–60°C for 4–6 hours using a platinum/carbon catalyst.
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Yield : 94.3% purity with minimal dechlorination byproducts.
Mechanism : The aldehyde reacts with isopropylamine to form a Schiff base, which is reduced to the amine via catalytic hydrogenation.
Optimization :
-
Catalyst loading : 2% Pt/C achieves full conversion.
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Solvent : Ethanol enhances solubility and reduces side reactions compared to polar aprotic solvents.
Microwave-Assisted Synthesis
Procedure :
-
Substrates : 3-Nitropyridine derivatives and isopropylamine.
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Conditions : Microwave irradiation (150–200 W, 100–120°C) for 15–30 minutes in dimethylformamide (DMF).
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Yield : 85–90% with reduced reaction time (30 minutes vs. 12 hours conventional).
Advantages : Accelerated reaction kinetics and improved selectivity.
Chloroacetylation of the Amine Intermediate
Acylation with Chloroacetyl Chloride
Procedure :
-
Substrates : (6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amine and chloroacetyl chloride.
-
Conditions :
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (ethyl acetate) | Minimizes hydrolysis |
| Molar Ratio (Amine:ClCH₂COCl) | 1:1.1 | Prevents over-acylation |
| Reaction Time | 12 hours | Ensures completion |
Alternative Methods Using Transition Metal Catalysts
Procedure :
-
Catalyst : Palladium(II) acetate (5 mol%).
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Ligand : BINAP (10 mol%).
Mechanism : Oxidative addition of chloroacetyl chloride to Pd(0), followed by transmetallation with the amine.
Purification and Characterization
Crystallization
Analytical Data
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¹H NMR (CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (m, 1H, CH(CH₃)₂), 4.02 (s, 2H, NCH₂), 4.55 (s, 2H, ClCH₂), 7.35 (d, 1H, pyridazine-H), 8.10 (d, 1H, pyridazine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination + Acylation | 83–94 | 99.2 | 16–18 | High |
| Microwave Synthesis | 85–90 | 98.5 | 0.5–1 | Moderate |
| Transition Metal Catalysis | 78–82 | 95–97 | 8–10 | Low |
Key Findings :
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Conventional acylation in ethyl acetate provides the highest yield and scalability.
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Microwave methods reduce time but require specialized equipment.
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Transition metal catalysis offers regioselectivity but is cost-prohibitive for industrial use.
Challenges and Solutions
Byproduct Formation
Scale-Up Considerations
-
Batch Size : >10 kg runs show consistent yields (90–92%) in ethyl acetate.
-
Safety : Controlled addition of chloroacetyl chloride to prevent exothermic reactions.
Emerging Techniques
Biocatalytic Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 (acetamide) and 6 (pyridazine) are reactive sites for nucleophilic substitution.
Oxidation Reactions
The pyridazine ring and acetamide group undergo selective oxidation under controlled conditions:
Hydrolysis Reactions
Controlled hydrolysis pathways depend on reaction media:
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems:
Cross-Coupling Reactions
The chloro groups enable participation in metal-catalyzed couplings:
Photochemical Reactions
UV irradiation induces unique reactivity:
Biological Activity Correlations
Reaction products demonstrate structure-dependent bioactivity:
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that it may inhibit specific cancer cell lines, warranting further investigation into its mechanism of action and efficacy in cancer therapy.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:
- Substitution Reactions : The chloro groups can be substituted with various nucleophiles, facilitating the formation of diverse derivatives.
- Functionalization : The compound can undergo reduction or oxidation reactions to yield valuable products for further chemical applications.
Agrochemicals
Due to its biological activity, 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is being explored in the development of agrochemicals. Its potential as a pesticide or herbicide could contribute to agricultural productivity.
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways involved in diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |
| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines at micromolar concentrations. |
| Study C | Synthetic Applications | Developed a series of derivatives that enhanced biological activity through structural modifications. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Family
Several chloroacetamide derivatives share structural motifs with the target compound. Key examples include:
Key Structural Differences :
- Pyridazine vs. Phenyl Rings: Unlike most analogues, the target compound incorporates a pyridazine ring, which introduces additional nitrogen atoms.
- N-Substituents : The N-isopropyl group in the target compound contrasts with simpler alkyl or aryl groups in analogues like 2-chloro-N-(4-chlorophenyl)acetamide. Bulkier substituents may influence steric hindrance and bioavailability .
Comparison with Analogues :
Physicochemical and Toxicological Properties
- Solubility : The pyridazine ring in the target compound likely increases water solubility compared to purely aromatic derivatives (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) due to enhanced polarity .
- Toxicity : Structural prioritization studies suggest that hydroxyl or hydroxymethyl groups (e.g., in 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide) may reduce environmental persistence compared to chlorinated derivatives .
Biological Activity
2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, structure-activity relationships, and relevant research findings.
The molecular formula of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide is with a molecular weight of approximately 261.15 g/mol. The compound features a chloro-substituted pyridazine moiety, which is significant for its biological applications. The presence of chlorine atoms and an isopropyl group enhances its chemical reactivity and potential pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide. Research indicates that compounds within this class exhibit varying degrees of effectiveness against different bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
In a quantitative structure-activity relationship (QSAR) analysis, it was found that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy . Compounds with halogenated groups showed increased lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects.
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide can be partially attributed to its structural characteristics. The following table summarizes key structural features and their implications for biological activity:
| Feature | Description | Implication for Activity |
|---|---|---|
| Chloro groups | Presence of chlorine atoms | Increases lipophilicity and reactivity |
| Isopropyl group | Bulky substituent | May enhance binding affinity to biological targets |
| Pyridazine moiety | Heterocyclic structure | Contributes to specific receptor interactions |
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated various chloroacetamides, including derivatives similar to 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide, against clinical strains of bacteria and fungi. Results indicated that while all tested compounds were effective against Gram-positive strains, their efficacy varied significantly against Gram-negative bacteria .
- QSAR Analysis : A comprehensive QSAR analysis was performed on a series of chloroacetamides, revealing that structural modifications could predict antimicrobial activity effectively. This model could guide the design of new derivatives with enhanced efficacy against resistant strains .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The lipophilic nature allows for better membrane penetration, leading to increased bactericidal activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via substitution and condensation reactions. A typical approach involves:
Substitution : Reacting 6-chloro-pyridazine-3-methanol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the pyridazine-methyl-chloroacetamide intermediate.
Condensation : Introducing isopropylamine under alkaline conditions to achieve N-alkylation.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:chloroacetamide) to enhance yield. Catalytic agents like DMAP may accelerate the reaction .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Look for methyl doublets (δ 1.2–1.4 ppm, isopropyl) and pyridazine aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and chlorinated pyridazine carbons (δ 120–140 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₁H₁₄Cl₂N₃O: ~305.2 g/mol) .
Q. What solubility and stability parameters are critical for handling this compound in aqueous and organic phases?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 10–20 |
| Water | <1 |
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electrostatic potential (MESP) surfaces, identifying electron-deficient regions (e.g., chloroacetamide carbon) prone to nucleophilic attack.
- HOMO-LUMO Gap : A smaller gap (<5 eV) suggests higher reactivity. Compare with analogs (e.g., N-methyl vs. N-isopropyl derivatives) to assess steric effects .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during structural characterization?
- Case Study : If pyridazine protons appear upfield (δ 7.0 ppm vs. expected δ 8.2 ppm):
Verify Purity : Use HPLC (C18 column, 70:30 MeOH:H₂O) to rule out impurities.
Dynamic Effects : Assess tautomerization or solvent-induced shifts via variable-temperature NMR (25–60°C).
X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. How does the substitution pattern (e.g., chloro, isopropyl) influence biological activity in enzyme inhibition assays?
- SAR Insights :
- Chlorine Atoms : Enhance electrophilicity for covalent binding to cysteine residues (e.g., in protease targets).
- N-Isopropyl Group : Increases lipophilicity (logP ~2.8), improving membrane permeability.
- Experimental Design : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (IC₅₀ < 10 µM indicates high potency) .
Q. What catalytic systems improve yield in large-scale synthesis while minimizing byproducts?
- Catalyst Screening :
| Catalyst | Yield (%) | Byproduct (%) |
|---|---|---|
| DMAP | 78 | 5 |
| DBU | 85 | 3 |
| No catalyst | 60 | 15 |
- Process Optimization : Use flow chemistry with immobilized catalysts (e.g., silica-supported DBU) for continuous production and easier purification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
